Product packaging for 1-(2-methoxyphenyl)-1H-imidazole(Cat. No.:CAS No. 10040-93-4)

1-(2-methoxyphenyl)-1H-imidazole

Cat. No.: B2905590
CAS No.: 10040-93-4
M. Wt: 174.203
InChI Key: UFXRSQDZZKCBBQ-UHFFFAOYSA-N
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Description

Contextualization within Imidazole (B134444) Chemistry and Heterocyclic Compounds

Heterocyclic compounds are a vast and diverse class of organic molecules that play a crucial role in chemistry, biology, and materials science. openaccessjournals.com These compounds are characterized by a ring structure containing at least one atom other than carbon, known as a heteroatom. openaccessjournals.com The presence of heteroatoms like nitrogen, oxygen, or sulfur imparts unique physicochemical properties to these molecules, making them essential building blocks for a wide array of functional materials and biologically active substances. openaccessjournals.com Many approved drugs, agrochemicals, and natural products possess heterocyclic cores, underscoring their importance in medicinal chemistry and drug discovery. mdpi.com

Within this broad class, imidazole, a five-membered aromatic ring with two nitrogen atoms, stands out as a "privileged scaffold" in medicinal chemistry. ajrconline.orgnih.gov The imidazole ring's unique electronic characteristics and its ability to form various non-covalent interactions, such as hydrogen bonds, are key to its biological activity. ajrconline.orgnih.gov Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ajrconline.orgjchemrev.combohrium.com The versatility of the imidazole core allows for extensive chemical modifications to enhance its therapeutic potential. ajrconline.orgbohrium.com

1-(2-methoxyphenyl)-1H-imidazole, with its molecular formula C10H10N2O, is a specific derivative of imidazole. chemspider.com The key structural features of this compound are the 1H-imidazole ring and the 2-methoxyphenyl group attached at the 1-position. The methoxy (B1213986) (-OCH₃) group on the phenyl ring can modulate the electronic properties of the molecule. smolecule.com

Academic Significance and Research Focus

The academic significance of this compound stems from its potential applications in various scientific fields, primarily driven by the versatile nature of the imidazole scaffold. Research into this compound and its derivatives has explored its utility in several key areas:

Catalysis: Imidazole derivatives, including those with phosphine (B1218219) substituents like 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole, are investigated for their role as ligands in transition metal-catalyzed reactions. smolecule.com These ligands can stabilize metal centers and influence the efficiency and selectivity of catalytic processes. smolecule.com

Medicinal Chemistry: The imidazole core is a common feature in many therapeutic agents. mdpi.com Consequently, derivatives of this compound are synthesized and evaluated for their potential biological activities. For instance, related structures have been studied for their inhibitory effects on enzymes and their potential as anticancer or antiviral agents.

Corrosion Inhibition: Imidazole derivatives have been investigated for their ability to inhibit the corrosion of metals, such as mild steel in acidic environments. This property is attributed to the ability of the imidazole ring to adsorb onto the metal surface and form a protective layer.

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. One common approach involves the N-arylation of imidazole with a suitable methoxyphenyl precursor, often facilitated by a copper or palladium catalyst in what is known as an Ullmann or Buchwald-Hartwig amination reaction. Another method involves the reaction of this compound with other reagents to create more complex structures. For example, the reaction with dicyclohexylphosphine (B1630591) can yield 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole. smolecule.com

Detailed research findings have provided insights into the chemical and physical properties of this compound and its derivatives. Spectroscopic data from techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry, are crucial for confirming the structure and purity of synthesized compounds. For example, the 1H NMR spectrum of a related compound, 4-((2-Methoxyphenyl)thio)-5-propyl-1H-imidazole, shows characteristic signals for the aromatic protons, the methoxy group, and the alkyl chain. beilstein-journals.org

Table of Chemical Properties for this compound and Related Compounds

PropertyThis compound4-((2-Methoxyphenyl)thio)-5-propyl-1H-imidazole2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole
Molecular Formula C10H10N2O chemspider.comC13H17N2OS beilstein-journals.orgC22H31N2OP smolecule.com
Molecular Weight 174.20 g/mol chemspider.com265.38 g/mol beilstein-journals.org370.47 g/mol smolecule.com
Appearance Not specifiedWhite solid beilstein-journals.orgNot specified
Melting Point Not specified134-135 °C beilstein-journals.orgNot specified

This table presents a selection of reported physical and chemical properties. The availability of data may vary for each specific compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B2905590 1-(2-methoxyphenyl)-1H-imidazole CAS No. 10040-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-5-3-2-4-9(10)12-7-6-11-8-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXRSQDZZKCBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 2 Methoxyphenyl 1h Imidazole

Direct Synthesis Approaches to the Imidazole (B134444) Core

Direct synthesis methods involve the formation of the imidazole ring from acyclic precursors. These reactions are often multicomponent in nature, allowing for the rapid assembly of complex imidazole structures.

Cyclization Reactions

The Debus-Radziszewski reaction is a classic method for synthesizing imidazoles, first reported by Heinrich Debus in 1858. ijprajournal.commdpi.com It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). ijprajournal.comwikipedia.orgscribd.com This multicomponent reaction is versatile and has been used for the commercial production of several imidazoles. wikipedia.orgscribd.com

A key modification of this reaction involves the replacement of one equivalent of ammonia with a primary amine, which allows for the synthesis of N-substituted imidazoles. wikipedia.orgwikiwand.com To synthesize 1-(2-methoxyphenyl)-1H-imidazole, 2-methoxyaniline would be used as the primary amine component. The general mechanism is thought to proceed in two stages: first, the dicarbonyl compound reacts with the amine and ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde to form the imidazole ring. wikipedia.orgwikiwand.com However, the exact mechanism is not fully certain. wikipedia.orgwikiwand.com

The reaction conditions for the Debus-Radziszewski synthesis can be varied. While traditional methods often result in low yields and side reactions, modern variants have been developed to improve efficiency. ijprajournal.com These include the use of catalysts such as lactic acid, low-melting urea-ZnCl2 mixtures, and microwave irradiation to increase yields and reduce reaction times. ijprajournal.com For instance, the use of lactic acid as a biodegradable catalyst has been shown to provide high yields of 2,4,5-trisubstituted imidazoles. ijprajournal.com Similarly, microwave-assisted synthesis under solvent-free conditions has demonstrated better yields compared to conventional heating methods. ijprajournal.com

Table 1: Reactants for the Synthesis of this compound via a Debus-Radziszewski Variant

ReactantRole
Glyoxal (a 1,2-dicarbonyl)Forms the C4-C5 bond of the imidazole ring
Formaldehyde (an aldehyde)Provides the C2 carbon of the imidazole ring
2-MethoxyanilineProvides the N1 nitrogen and the 2-methoxyphenyl substituent
AmmoniaProvides the N3 nitrogen

The condensation of α-halo ketones with amidines is a widely used and effective method for preparing 2,4-disubstituted imidazoles. acs.orgorgsyn.orgacs.org This reaction is particularly useful for synthesizing imidazoles with specific substitution patterns. To apply this to the synthesis of this compound, a suitable N-(2-methoxyphenyl)amidine would be required.

Historically, this reaction was often carried out in chloroform (B151607), which is a toxic solvent, and yields could be variable, often requiring chromatographic purification. acs.orgorgsyn.org However, optimized protocols have been developed to address these issues. A significant improvement involves using a mixed aqueous-organic solvent system, such as tetrahydrofuran (B95107) (THF) and water, with a mild base like potassium bicarbonate. acs.orgacs.org This approach has been shown to provide consistently good to excellent yields of the desired imidazole products, which often crystallize directly from the reaction mixture, avoiding the need for column chromatography. acs.orgacs.org The success of this method on a multikilogram scale highlights its industrial applicability. acs.org

The reaction is believed to proceed via nucleophilic attack of the amidine on the α-halo ketone, followed by cyclization and dehydration to form the imidazole ring. The use of an aqueous medium is advantageous as amidines are stronger nucleophiles than water, leading to a faster condensation rate with the α-halo ketone compared to its decomposition in water. orgsyn.orgacs.org

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms of the reactants. wikipedia.orgisca.me Several MCRs are particularly well-suited for the synthesis of substituted imidazoles.

Ugi and Passerini Reactions: Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools in medicinal chemistry for creating diverse molecular libraries. nih.govacs.org The Ugi four-component reaction (U-4CR) can be adapted to produce highly substituted imidazoles. nih.govacs.org This typically involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. The initial Ugi product can then undergo a post-cyclization step, often with ammonium (B1175870) acetate (B1210297) in acetic acid, to form the imidazole ring. nih.govacs.org For the synthesis of a 1-(2-methoxyphenyl)-substituted imidazole, 2-methoxyaniline would be the amine component. The Ugi reaction offers a high degree of structural diversity as each of the four components can be varied. thieme-connect.comrsc.orgthieme-connect.com

Van Leusen Imidazole Synthesis: The Van Leusen reaction is another important MCR for imidazole synthesis. organic-chemistry.orgacs.org The original two-component reaction involves the condensation of an aldimine with tosylmethyl isocyanide (TosMIC). organic-chemistry.org This has been expanded to a more versatile three-component reaction (vL-3CR) where the aldimine is generated in situ from an aldehyde and a primary amine. organic-chemistry.orgacs.org This one-pot procedure allows for the synthesis of 1,4-disubstituted or 1,4,5-trisubstituted imidazoles. acs.orgtsijournals.comnih.gov To synthesize this compound, 2-methoxyaniline would be used as the amine component. The reaction proceeds under mild conditions and has been successfully applied to DNA-encoded library synthesis, demonstrating its compatibility with sensitive substrates. acs.org

Other MCRs: A variety of other MCRs have been developed for imidazole synthesis. For example, a four-component reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions can produce 1,2,4-trisubstituted imidazoles in good yields. organic-chemistry.org Another approach utilizes a three-component reaction between 1-substituted imidazoles, aldehydes, and electron-deficient acetylenes to generate C2-functionalized imidazoles. researchgate.net The use of fruit juice as a natural and environmentally benign catalyst for the one-pot, three-component synthesis of substituted imidazoles has also been reported. researchgate.net

[3+2] Cycloaddition reactions provide a powerful and atom-economical route to five-membered heterocyclic rings, including imidazoles. A notable example is the catalyst-free reaction between vinyl azides and amidines. nih.govacs.orgnih.govsemanticscholar.orgfigshare.com This method allows for the synthesis of 2,4-disubstituted-1H-imidazoles with a broad range of functional groups in good to excellent yields. nih.govacs.orgnih.gov

The reaction proceeds under mild conditions and is believed to involve the [3+2] cyclization of the vinyl azide (B81097) with the amidine, followed by the elimination of nitrogen gas to form the imidazole ring. acs.orgnih.gov The regioselectivity of this reaction allows for the specific placement of substituents on the imidazole core. While this method typically yields imidazoles with a free N-H at the 1-position, subsequent N-arylation could be performed to introduce the 2-methoxyphenyl group.

The cyclization of propargylamines and their derivatives, such as propargyl guanidines, offers a versatile and regioselective pathway to imidazoles. rsc.org These reactions often proceed via an intramolecular cyclization, which can be promoted by various catalysts.

Metal-catalyzed cyclizations are common. For instance, a zinc-catalyzed hydroamination-cyclization sequence of propargylamides with amines can produce di- and tri-substituted imidazoles in good to excellent yields. nih.gov Similarly, palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates can generate 2-aminoimidazoles. nih.gov Gold and silver catalysts have also been employed to facilitate the cyclization of propargyl amidines and propargylamines, respectively. chim.it

Base-mediated, transition-metal-free cycloisomerization is another effective approach. For example, the intramolecular 5-exo-dig cycloisomerization of propargylthioureas, formed in situ from propargylamines and isothiocyanates, yields diversely substituted imidazole-2-thiones. acs.org The cyclization of propargyl guanidines can also be achieved using silver catalysts, leading to the formation of the imidazole ring through a tandem guanylation/cycloisomerization process. kuleuven.beresearchgate.net These methods provide access to a variety of substituted imidazoles, and by choosing the appropriate N-substituted propargylamine, could be adapted for the synthesis of this compound derivatives. rsc.orgresearchgate.net

Functionalization and Derivatization Strategies on the this compound Backbone

C-H activation is a modern and efficient strategy for the functionalization of heterocyclic compounds, including imidazoles. nih.govsmolecule.com The imidazole ring itself is susceptible to C-H activation, which can be exploited for further palladium-catalyzed cross-coupling reactions. smolecule.com This approach allows for the direct introduction of various substituents onto the imidazole core without the need for pre-functionalized starting materials. nih.gov

Rhodium-catalyzed C(sp²)-H bond activation is another powerful tool for this purpose. acs.org For instance, the C-H bonds of the imidazole core can be sequentially arylated in a regioselective manner, providing access to complex, multi-arylated imidazole structures. nih.gov This method offers a versatile route to elaborate on the basic this compound scaffold.

The this compound backbone, especially when functionalized with a phosphino (B1201336) group, can act as a ligand in coordination complexes. The dicyclohexylphosphino group in 2-(dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole facilitates ligand exchange processes, which are crucial for the reactivity of metal complexes in catalysis. smolecule.com

Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. nsu.ru Ligand exchange reactions, where one ligand is replaced by another, are fundamental to the mechanism of many catalytic cycles. nsu.ruresearchgate.net For example, in gold(I) complexes with N-heterocyclic carbene (NHC) ligands, which are structurally related to imidazoles, ligand exchange and scrambling have been observed in aqueous solutions. acs.orgacs.org The stability and reactivity of such complexes are influenced by factors like the nature of other ligands (e.g., halides) and the composition of the medium. acs.orgacs.org

Derivatization of Carboxylic Acid Analogues

The carboxylic acid functionality on the this compound scaffold serves as a versatile handle for a variety of chemical transformations, most notably the formation of esters and amides. These derivatizations are crucial for modifying the compound's physicochemical properties and for creating libraries of analogues for further scientific investigation.

Standard peptide coupling reagents are frequently employed for the synthesis of amide derivatives. For instance, the reaction of a 1,5-diaryl-1H-imidazole-4-carboxylic acid with an appropriate amine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can yield the corresponding amide. mdpi.com Another approach involves the use of borate (B1201080) esters, such as B(OCH₂CF₃)₃, which have proven effective for the direct amidation of a wide range of carboxylic acids with various amines. acs.orgacs.org This method is often favored for its operational simplicity and the ability to purify products via filtration, avoiding aqueous workup and chromatography. acs.org

Similarly, ester derivatives can be synthesized through standard esterification procedures. A study on 1,5-diaryl-1H-imidazole-4-carboxylate esters demonstrated their synthesis via a cycloaddition reaction, which could then be hydrolyzed to the corresponding carboxylic acids. mdpi.com These esters can also be prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using activating agents.

A notable example from the literature describes the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. acs.orgnih.gov This regioselective synthesis from diaminomaleonitrile-based benzylidene imines and various aromatic aldehydes highlights a pathway to functionalized carboxamides of imidazole systems. acs.orgnih.gov

Table 1: Derivatization Reactions of Imidazole Carboxylic Acid Analogues

Derivative TypeSynthetic MethodReagents and ConditionsReference
AmidesPeptide CouplingEDCI, Amine mdpi.com
AmidesBorate Ester MediateB(OCH₂CF₃)₃, Amine, MeCN acs.orgacs.org
CarboxamidesRegioselective SynthesisDiaminomaleonitrile-based imines, Aromatic aldehydes acs.orgnih.gov
EstersCycloaddition/HydrolysisEthyl isocyanoacetate, Imidoyl chlorides, then hydrolysis mdpi.com

Mechanistic Elucidation of Synthetic Pathways

The synthesis of the this compound core structure can be achieved through several established synthetic routes, with the Ullmann condensation and cycloaddition reactions being prominent examples.

The Ullmann reaction, a copper-catalyzed N-arylation, is a classical method for forming the C-N bond between the imidazole ring and the methoxyphenyl group. organic-chemistry.orgwikipedia.org The generally accepted mechanism, while not definitively proven for all substrates, is thought to proceed through an oxidative addition/reductive elimination pathway, although a σ-bond metathesis mechanism is also considered plausible. wikipedia.orgacs.org The reaction typically involves a copper(I) catalyst that reacts with the aryl halide and the imidazole. The use of ligands, such as 1,10-phenanthroline, can significantly improve the reaction conditions and yields. acs.org Electron spin resonance studies have largely ruled out the involvement of a radical intermediate in the main productive pathway. wikipedia.org

More recent synthetic strategies often employ cycloaddition reactions to construct the imidazole ring itself. A [3+2] cycloaddition approach, for instance, can be utilized to form substituted imidazoles. One proposed mechanism involves the reaction of an α-isocyanoacetate with an imidoyl chloride in the presence of a base. mdpi.com The base is thought to deprotonate the isocyanoacetate, which then acts as a nucleophile, attacking the imidoyl chloride. Subsequent intramolecular cyclization and tautomerization lead to the formation of the 1,5-disubstituted imidazole-4-carboxylate ester. mdpi.com

Another mechanistic pathway involves the reaction of 1-sulfonyl triazoles with nitriles, catalyzed by rhodium(II), which proceeds through a rhodium iminocarbenoid intermediate to yield the corresponding imidazole. organic-chemistry.org Furthermore, a BF₃·Et₂O promoted reaction of triazoles and nitriles has been reported to produce protected imidazoles via the initial ring opening of the triazole to a diazo-imine, followed by nitrile addition and cyclization. rsc.org

The regioselectivity of these reactions is a critical aspect, and in some cases, substituent effects can direct the outcome. For example, in the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, the presence of a 2-hydroxyaryl group was found to control the reaction mechanism, favoring a self-catalyzed hydrogen atom shift that leads to the imidazole product. acs.orgnih.gov

Table 2: Mechanistic Pathways for Imidazole Synthesis

Reaction TypeKey IntermediatesMechanistic FeaturesReferences
Ullmann CondensationOrganocopper speciesOxidative addition/reductive elimination or σ-bond metathesis organic-chemistry.orgwikipedia.orgacs.org
[3+2] CycloadditionDeprotonated isocyanoacetate, Imidoyl chlorideNucleophilic attack, intramolecular cyclization, tautomerization mdpi.commdpi.com
Rhodium-catalyzed reactionRhodium iminocarbenoidReaction of 1-sulfonyl triazoles with nitriles organic-chemistry.org
BF₃·Et₂O promoted reactionDiazo-imine, Nitrilium intermediateRing opening of triazole, nitrile addition, cyclization rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Methoxyphenyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 1-(2-methoxyphenyl)-1H-imidazole, both proton (¹H) and carbon-13 (¹³C) NMR, as well as two-dimensional NMR techniques, have been employed for its structural elucidation. researchgate.netmdpi.com

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for both the methoxyphenyl and imidazole (B134444) protons. A singlet is observed for the methoxy (B1213986) group (–OCH₃) protons at approximately 3.79 ppm. rsc.org The protons of the imidazole ring appear as distinct signals. The proton at the C2 position of the imidazole ring typically appears as a singlet around 7.77 ppm. rsc.org The other two imidazole protons also present as singlets at approximately 7.18 ppm and 7.14 ppm. rsc.org

The aromatic protons of the 2-methoxyphenyl group exhibit complex splitting patterns due to their coupling with each other. A triplet is observed around 7.33 ppm, corresponding to the proton at the C4' position, with a coupling constant (J) of 8.0 Hz. rsc.org A doublet of doublets at about 7.23 ppm is assigned to the proton at the C6' position (J = 7.0 Hz, 1.2 Hz). rsc.org A multiplet observed in the range of 6.95-7.09 ppm accounts for the remaining two aromatic protons. rsc.org

¹H NMR Spectral Data for this compound in CDCl₃
Chemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzAssignmentReference
7.77s-ImH (C2-H) rsc.org
7.33t8.0Ar-H rsc.org
7.23dd7.0, 1.2Ar-H rsc.org
7.18s-ImH rsc.org
7.14s-ImH rsc.org
7.09-6.95m-Ar-H rsc.org
3.79s-OCH₃ rsc.org

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In the spectrum of this compound in CDCl₃, the methoxy carbon (–OCH₃) resonates at approximately 55.7 ppm. rsc.org The carbons of the imidazole ring show signals at around 137.7 ppm (C2), 128.9 ppm, and 120.2 ppm. rsc.org The carbon atoms of the methoxyphenyl ring appear at various chemical shifts: 152.5 ppm (C-O), 128.6 ppm, 126.3 ppm, 125.4 ppm, 121.0 ppm, and 112.3 ppm. rsc.org

¹³C NMR Spectral Data for this compound in CDCl₃
Chemical Shift (δ) in ppmAssignmentReference
152.5Ar-C (C-O) rsc.org
137.7Im-C2 rsc.org
128.9Im-C rsc.org
128.6Ar-C rsc.org
126.3Ar-C rsc.org
125.4Ar-C rsc.org
121.0Ar-C rsc.org
120.2Im-C rsc.org
112.3Ar-C rsc.org
55.7OCH₃ rsc.org

Two-Dimensional NMR Techniques (e.g., COSY)

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) are utilized to establish correlations between coupled protons. semanticscholar.orgturkjps.orgjocpr.com In the case of substituted imidazole derivatives, COSY experiments help in confirming the assignments of the aromatic protons by showing cross-peaks between adjacent protons on the phenyl ring. turkjps.orgjocpr.com For instance, a COSY spectrum would show a correlation between the doublet of doublets and the triplet of the methoxyphenyl ring, confirming their neighboring positions.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound exhibits several key absorption bands. researchgate.net Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole and phenyl rings appear in the region of 1600-1450 cm⁻¹. ijpsonline.com The characteristic C-O stretching vibration for the methoxy group is found around 1250 cm⁻¹. ijpsonline.combeilstein-journals.org

Characteristic IR Absorption Bands for this compound
Frequency (cm⁻¹)Vibrational ModeReference
~3100Aromatic C-H Stretch ijpsonline.com
1600-1450C=N and C=C Stretch (Imidazole and Phenyl) ijpsonline.com
~1250Aromatic C-O Stretch (Methoxy) ijpsonline.combeilstein-journals.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of a molecule. The molecular formula of this compound is C₁₀H₁₀N₂O, with a calculated molecular weight of 174.20 g/mol . nih.gov In mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to this mass. HRMS analysis would confirm the elemental composition, for example, a calculated m/z for [M+H]⁺ of C₁₀H₁₁N₂O would be 293.1318, with experimental findings closely matching this value. beilstein-journals.org

X-ray Diffraction (XRD) and Crystallographic Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence (PL)

No specific absorption maxima (λmax), emission maxima (λem), or quantum yield data for this compound could be located in the reviewed sources.

Raman Spectroscopy

No experimental or theoretical Raman spectral data, including characteristic vibrational modes and their assignments, could be found for this compound.

Computational Chemistry and Theoretical Studies of 1 2 Methoxyphenyl 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to predict a wide array of properties by approximating the electron density of a system. For derivatives of imidazole (B134444), methods like B3LYP (Becke, three-parameter, Lee–Yang–Parr) are commonly paired with basis sets such as 6-311++G(d,p) to achieve reliable results rsc.org. These calculations form the foundation for geometry optimization, orbital analysis, and the prediction of various chemical and physical properties.

Molecular Geometry Optimization

Molecular geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. This process calculates key parameters such as bond lengths, bond angles, and dihedral (torsion) angles.

For imidazole derivatives, DFT calculations have been shown to produce optimized geometrical parameters that are in good agreement with experimental data obtained from techniques like X-ray crystallography nih.gov. In a study on the related compound 1-(4-methoxyphenyl)-1H-imidazole, the angle between the imidazole and arene rings was found to be 43.67(4)° Current time information in Bangalore, IN.. The geometry is influenced by the steric and electronic effects of the substituents. In 1-(2-methoxyphenyl)-1H-imidazole, the ortho-position of the methoxy (B1213986) group would likely lead to a more pronounced twist between the phenyl and imidazole rings compared to the para-substituted isomer due to steric hindrance.

Table 1: Illustrative Optimized Geometrical Parameters for Imidazole Derivatives (Note: Data below is representative of typical imidazole derivatives and not specific to this compound unless cited.)

Parameter Bond/Angle Typical Calculated Value Reference
Bond Length C-N (imidazole ring) ~1.37 Å acs.org
Bond Length N-C (phenyl link) ~1.43 Å acs.org
Bond Length C=N (imidazole ring) ~1.31 Å mdpi.com
Bond Angle C-N-C (imidazole ring) ~108° acs.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them bohrium.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity acs.org. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive acs.org.

In studies of methoxy-substituted imidazoles, the HOMO is often localized on the electron-rich methoxyphenyl ring, while the LUMO can be distributed across the imidazole ring and its substituents. For 1-(4-methoxyphenyl)-1H-imidazole, DFT calculations determined the HOMO and LUMO energy values to be -6.27 eV and -1.00 eV, respectively, resulting in an energy gap of 5.27 eV. This relatively large gap suggests the molecule is chemically hard and has high stability.

Table 2: Illustrative Frontier Molecular Orbital Data for Methoxyphenyl Imidazole Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Method
1-(4-methoxyphenyl)-1H-imidazole -6.27 -1.00 5.27 B3LYP/6-311++g(d,p)
2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole -5.45 -1.68 3.77 B3LYP/cc-pVDZ

Quantum Chemical Parameters

From the HOMO and LUMO energy values, several quantum chemical parameters can be derived to quantify a molecule's reactivity. These global reactivity descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), polarizability (α), and dipole moment (µ).

Electronegativity (χ) describes the power of an atom or molecule to attract electrons.

Chemical Hardness (η) measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

Polarizability (α) describes the ease with which the electron cloud can be distorted by an external electric field.

These parameters are crucial for predicting how a molecule will interact with other species and its environment. For instance, studies on vinyl imidazole derivatives show that inhibitors with lower hardness and higher softness values tend to have higher inhibition efficiency acs.org.

Table 3: Illustrative Quantum Chemical Parameters for Imidazole Derivatives (Note: Values are representative and depend heavily on the specific molecule and computational method.)

Parameter Formula Typical Value Range
Electronegativity (χ) -(EHOMO + ELUMO)/2 3 - 5 eV
Chemical Hardness (η) (ELUMO - EHOMO)/2 1.5 - 3 eV
Chemical Softness (S) 1/η 0.3 - 0.7 eV-1

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization, also known as hyperconjugation rsc.org. The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the strength of the delocalization. Larger E(2) values signify more intense interactions and greater molecular stability.

For imidazole derivatives, NBO analysis reveals significant delocalization from lone pairs on nitrogen and oxygen atoms into the antibonding orbitals (π*) of the aromatic rings. This charge delocalization is fundamental to the molecule's electronic properties, stability, and potential for intramolecular charge transfer (ICT).

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attacks nih.gov. The MEP surface is color-coded to represent different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas denote neutral potential.

In methoxyphenyl imidazole derivatives, the most negative potential (red) is often located around the nitrogen atoms of the imidazole ring and the oxygen atom of the methoxy group, identifying these as the primary sites for electrophilic attack. The hydrogen atoms, particularly on the imidazole ring, often show positive potential (blue), marking them as sites for nucleophilic interaction.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances whose optical properties change in the presence of intense light, making them essential for applications in telecommunications, optical computing, and frequency conversion. Computational methods are used to predict the NLO response of molecules, primarily by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀).

Molecules with large hyperpolarizability values are considered promising NLO candidates. This property is often associated with significant intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. Many imidazole derivatives have been investigated for their NLO properties, with studies showing that their hyperpolarizability can be tuned by modifying their substituent groups. The presence of both the electron-donating methoxy group and the π-conjugated imidazole-phenyl system suggests that this compound could exhibit NLO behavior.

Table 4: Mentioned Compounds

Compound Name
This compound
1-(4-Methoxyphenyl)-1H-imidazole
2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole
2-(2-methoxyphenyl)-1H-imidazo[4,5-f]phenanthroline
1H-Imidazole
1-(4-methoxyphenyl)-4,5-diphenyl-2-styryl-1H-imidazole
2-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-1H-imidazo[4,5-f]phenanthroline
2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide
1-benzyl-2-phenyl-1H-benzimidazole
2-(2,3-dihydrobenzo[b] nih.govdioxin-6-yl)-1,4,5-triphenyl-1H-imidazole

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to study the time-dependent behavior of molecular systems. For imidazole-containing compounds, MD simulations are frequently employed to assess their stability and interaction dynamics, particularly in biological contexts such as ligand-protein complexes. researchgate.netnih.govtandfonline.com

While specific MD studies focusing solely on this compound are not extensively documented in public literature, the methodology is widely applied to its derivatives. For instance, MD simulations have been used to evaluate the interaction stability of imidazole-based compounds with biological targets like human neutrophil elastase (HNE) and the main protease (Mpro) of SARS-CoV-2. researchgate.nettandfonline.com In these studies, a ligand is docked into the active site of a protein, and an MD simulation is run to observe the stability of the resulting complex over time. Key parameters such as the root-mean-square deviation (RMSD) are monitored to determine if the ligand remains stably bound. nih.gov A stable complex is often characterized by an RMSD value that remains below a certain threshold (e.g., 2 Å) over the course of the simulation, which can last for hundreds of nanoseconds. nih.govtandfonline.com These studies confirm that the imidazole scaffold can form stable interactions within protein active sites. researchgate.net

The general procedure for such an MD simulation is outlined in the table below.

MD Simulation Step Description Typical Software/Force Field
System Preparation The initial coordinates for the protein-ligand complex are prepared. Hydrogen atoms are added, and the system is solvated in a water box with counter-ions to neutralize the charge.GROMACS, AMBER, CHARMM
Energy Minimization The energy of the system is minimized to relax the structure and remove any steric clashes or unfavorable geometries.Steepest descent and conjugate gradient algorithms.
Equilibration The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is stabilized. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).Berendsen or Nosé-Hoover thermostat; Parrinello-Rahman barostat.
Production Run The main simulation is performed for a set duration (e.g., 100-400 ns), during which trajectory data (atomic positions, velocities, and energies) is collected. nih.govnih.gov---
Analysis The trajectory is analyzed to calculate properties like RMSD, root-mean-square fluctuation (RMSF), hydrogen bonds, and binding free energies.---

These simulations provide atomic-level insights into how molecules like this compound and its derivatives behave in a dynamic, solvated environment, which is crucial for applications in drug design and materials science. bohrium.com

Theoretical Studies on Reaction Mechanisms

Theoretical studies are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of imidazole derivatives. The formation of the this compound scaffold can be understood through computational analysis of established synthetic routes.

One of the most common methods for synthesizing substituted imidazoles is the Debus-Radziszewski reaction. This one-pot, multi-component reaction typically involves a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonia (B1221849) or an ammonium (B1175870) salt. arabjchem.org Theoretical studies on this and similar reactions often employ Density Functional Theory (DFT) to map the potential energy surface, identify transition states, and calculate activation energies for each step of the proposed mechanism.

Another area of mechanistic study involves photochemical processes. For example, theoretical investigations of 2-(2'-hydroxyphenyl)-1H-naphth-[2,3-d]-imidazole (HPNI) have explored the mechanism of Excited State Intramolecular Proton Transfer (ESIPT). cdnsciencepub.com These studies often compare the behavior of the hydroxyl compound to its methoxy-substituted analog, such as 2-(2'-methoxyphenyl)-1H-naphth-[2,3-d]-imidazole (MPNI), where ESIPT is not possible. cdnsciencepub.com The presence of the methoxy group in place of the hydroxyl group prevents the proton transfer, allowing researchers to isolate and understand the electronic and structural dynamics of the core imidazole system. cdnsciencepub.com Computational methods like Time-Dependent DFT (TD-DFT) are used to predict the absorption and emission spectra, which can then be compared with experimental data to validate the proposed mechanism. sci-hub.se

Computational Studies of Intermolecular Interactions

The supramolecular chemistry of this compound is governed by a variety of non-covalent interactions, which can be effectively studied using computational methods. These interactions are critical for understanding crystal packing, molecular recognition, and biological activity.

Computational studies on similar molecules, such as 1-(4-methoxyphenyl)-1H-imidazole and 4,5-diphenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole, have provided a framework for analyzing these forces. sci-hub.seiucr.orgahievran.edu.tr The primary intermolecular interactions involving the imidazole ring are hydrogen bonds. The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This allows for the formation of N-H···N or N-H···O hydrogen bonds, which often dictate the crystal packing of these compounds. sci-hub.se

In addition to strong hydrogen bonds, weaker interactions like C-H···N and C-H···O also play a significant role in the solid-state architecture of these molecules. iucr.org The methoxy group on the phenyl ring can act as a hydrogen bond acceptor.

Several computational techniques are used to analyze and quantify these interactions:

Computational Method Description Application to Imidazole Derivatives
Hirshfeld Surface Analysis This method partitions the crystal space into regions associated with each molecule, allowing for the visualization and quantification of intermolecular contacts.Used to evaluate the relative contributions of different non-covalent interactions, such as hydrogen bonds, in the crystal structure. sci-hub.se
PIXEL Method This approach calculates the lattice energy of a crystal by summing the interaction energies between molecular pairs. It dissects the total interaction energy into coulombic, polarization, dispersion, and repulsion components.Quantifies the energies of specific intermolecular interactions, such as N-H···N or N-H···O hydrogen bonds, within molecular dimers or other motifs. sci-hub.se
Quantum Theory of Atoms in Molecules (QTAIM) Analyzes the electron density topology to identify bond critical points (BCPs) and characterize the nature of chemical bonds and intermolecular interactions.Provides evidence for the existence and strength of hydrogen bonds and other weak interactions.
Non-Covalent Interaction (NCI) Index A visualization index based on the electron density and its derivatives that reveals both attractive and repulsive non-covalent interactions in real space.Maps the regions of hydrogen bonding, van der Waals interactions, and steric repulsion within the molecular system.

These methods have shown that for related methoxyphenyl-imidazole compounds, the crystal packing is often a complex interplay of various weak and strong intermolecular forces. sci-hub.seiucr.org

Solvent Effect Studies

The properties and behavior of this compound can be significantly influenced by the surrounding solvent. Computational studies model these effects to predict how the molecule will behave in different chemical environments.

Solvent effects are particularly important for understanding the photophysical properties of imidazole derivatives. arabjchem.orgresearchgate.net Experimental studies on related compounds have shown that the absorption and fluorescence spectra can shift depending on the polarity and proticity of the solvent. arabjchem.orgcdnsciencepub.com For example, studies on imidazole derivatives in solvents like chloroform (B151607) (non-polar), ethanol (B145695) (polar protic), and acetonitrile (B52724) (polar aprotic) reveal changes in their electronic transitions. arabjchem.org

Computational chemists typically account for solvent effects using either explicit or implicit solvent models.

Explicit solvent models involve simulating a number of solvent molecules around the solute. While highly accurate, this approach is computationally expensive.

Implicit solvent models (continuum models) represent the solvent as a continuous medium with a defined dielectric constant. The Conductor-like Polarizable Continuum Model (CPCM) is a widely used example. sci-hub.se

These models are used to study various solvent-dependent properties:

Property Influence of Solvent Computational Approach
Conformational Stability The relative energies of different rotamers (conformers arising from rotation around single bonds) can change with solvent polarity. The dihedral angle between the imidazole and phenyl rings is sensitive to the environment.Geometry optimization in the presence of a continuum solvent model (e.g., CPCM) to find the most stable conformer in a given solvent. cdnsciencepub.comsci-hub.se
Spectroscopic Properties The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and thus the UV-Vis absorption spectra, are affected by solvent polarity.TD-DFT calculations combined with a continuum model to predict solvatochromic shifts. sci-hub.se
Reaction Rates The energy barriers for chemical reactions can be lowered or raised by the solvent's ability to stabilize reactants, transition states, or products.Calculation of reaction pathways and transition state energies using a continuum solvent model.

Ligand Chemistry and Coordination Complexes of 1 2 Methoxyphenyl 1h Imidazole Derivatives

Chelation and Coordination Modes

1-(2-Methoxyphenyl)-1H-imidazole and its derivatives are versatile ligands in coordination chemistry, primarily due to the presence of multiple potential donor atoms. The imidazole (B134444) ring itself contains two nitrogen atoms, both of which can potentially coordinate to a metal center. The methoxy (B1213986) group on the phenyl ring introduces an additional oxygen donor site. This arrangement allows for various coordination modes, including monodentate, bidentate, and bridging fashions.

The most common coordination involves the nitrogen atom at the 3-position of the imidazole ring, which acts as a Lewis base, donating its lone pair of electrons to a metal ion. azjournalbar.com In its simplest form, the ligand acts as a monodentate donor through this nitrogen.

However, the presence of the 2-methoxyphenyl substituent opens up the possibility of chelation , where the ligand binds to a single metal center through more than one donor atom, forming a stable ring structure. ebsco.com In the case of this compound, chelation can occur in a bidentate fashion, involving the imidazole nitrogen and the oxygen atom of the methoxy group. This results in the formation of a stable five-membered chelate ring, which enhances the stability of the resulting metal complex.

Furthermore, derivatives of this compound can be designed to favor specific coordination modes. For instance, the introduction of a phosphino (B1201336) group at the 2-position of the imidazole ring, as in 2-(dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole, creates a P,N-bidentate ligand. smolecule.com This ligand can coordinate to a metal center through both the phosphorus atom of the phosphino group and the nitrogen atom of the imidazole ring. The steric bulk of the dicyclohexylphosphine (B1630591) group and its strong σ-donor capability contribute to the stability of the metal-ligand bond. smolecule.com

In some cases, these ligands can also act as bridging ligands, connecting two or more metal centers to form polynuclear complexes or coordination polymers. This typically occurs when the imidazole ring coordinates to one metal center while another part of the molecule, such as a substituent on the phenyl ring, coordinates to a second metal center.

The specific coordination mode adopted by a this compound derivative depends on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Synthesis of Metal-Ligand Complexes with Transition Metals

The synthesis of metal-ligand complexes involving this compound derivatives and transition metals is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govresearchgate.net The choice of solvent and reaction conditions, such as temperature and reaction time, can significantly influence the outcome of the synthesis, including the coordination geometry and nuclearity of the resulting complex.

For instance, a one-pot synthesis of a tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), has been reported. This was achieved through the reaction of benzil, 5-chlorosalicylaldehyde, ammonium (B1175870) acetate (B1210297), and anisidine. nih.govrsc.org The synthesized imidazole was then reacted with salts of first-row transition metals, including Co(II), Ni(II), Cu(II), Mn(II), and Zn(II), to yield the corresponding metal complexes. nih.govrsc.org In this process, an ethanolic solution of the ligand was treated with triethylamine (B128534) to deprotonate the phenolic hydroxyl group, followed by the addition of the metal salt. nih.gov

Similarly, new ligand derivatives such as 1-(4-((4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)diazenyl)phenyl)-3-(4-bromophenyl)prop-2-en-1-one have been synthesized and coordinated with a range of transition metal ions including Co(II), Ni(II), Cu(II), Zn(II), Hg(II), and Pd(II). researchgate.net The synthesis of these complexes involved adding an aqueous solution of the metal chloride salt to an acetone (B3395972) solution of the ligand in a 1:2 metal-to-ligand molar ratio with stirring and heating. researchgate.net

The synthesis of complexes with a 2-(dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole ligand involves sequential functionalization of the imidazole core. smolecule.com This includes N-alkylation to introduce the 2-methoxyphenyl group, followed by the installation of the dicyclohexylphosphine group through methods like palladium-catalyzed P-C bond formation. smolecule.com

The characterization of these newly synthesized complexes is crucial to confirm their structure and properties. A variety of spectroscopic and analytical techniques are employed for this purpose, including Fourier-transform infrared (FTIR) spectroscopy, ¹H and ¹³C nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, UV-Vis spectroscopy, and single-crystal X-ray diffraction. nih.govrsc.orgnih.gov

Binding Affinity and Stability Constant Studies of Metal-Ligand Complexes

The study of binding affinity and stability constants of metal-ligand complexes provides crucial information about the strength and stability of the interaction between the ligand and the metal ion. smolecule.com These parameters are essential for understanding the behavior of these complexes in various applications, including catalysis and biological systems.

For derivatives like 2-(dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole, interaction studies focus on its behavior as a ligand in coordination complexes. smolecule.com These studies typically examine its binding affinity towards various metal ions and the stability constants of the resulting metal-ligand complexes under different conditions. smolecule.com

Fluorescence titration is a common technique used to determine the binding affinity and stability constants. For example, the binding ability of 2-(2-methoxyphenyl)-1H-imidazo[4,5-f] Current time information in Bangalore, IN.tandfonline.comphenanthroline and its Ru(bipy)₂²⁺ complex with various anions was investigated using fluorescence spectrometry. researchgate.net The stability constants (Ks) for the 1:1 complexation were determined from the fluorimetric titrations, revealing the binding affinities of the hosts for different anions. researchgate.net

The stoichiometry of the metal-ligand complexes can also be determined through these titration experiments. For instance, the titration of new imidazole-derived fluorescent sensors with copper (II) ions showed a 2:1 binding stoichiometry between the ligand and the metal ion, suggesting a tetrahedral structure for the complex. seejph.com

The stability of these complexes is influenced by several factors, including the nature of the metal ion, the coordination environment, and the electronic and steric properties of the ligand. The chelate effect, where a multidentate ligand forms a more stable complex than analogous monodentate ligands, plays a significant role in the stability of complexes formed by this compound derivatives that can act as bidentate or polydentate ligands. ebsco.com

Spectroscopic Characterization of Coordination Compounds (e.g., Fluorescence Titration)

The characterization of coordination compounds of this compound derivatives relies on a suite of spectroscopic techniques to elucidate their structure, bonding, and electronic properties.

Fluorescence Titration: This technique is particularly useful for studying the interaction between a fluorescent ligand and a metal ion. By monitoring the changes in the fluorescence intensity of the ligand upon the addition of increasing concentrations of a metal ion, one can determine the binding stoichiometry and the association constant of the complex. researchgate.net For example, new imidazole-derived fluorescent sensors, including a 1-(4-methoxyphenyl) derivative, have been synthesized and their interaction with copper (II) was studied using fluorescence titration. seejph.com The observed changes in the fluorescence spectra upon addition of Cu(II) indicated the formation of a metal-ligand complex. seejph.com

UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the complex. The coordination of a ligand to a metal ion often results in shifts in the absorption bands (either to longer or shorter wavelengths) and changes in their intensities. These changes can be used to monitor the formation of the complex and to gain insights into its electronic structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the ligand and the complex. The coordination of the ligand to the metal ion can lead to shifts in the vibrational frequencies of the donor atoms. For instance, a shift in the C=N stretching frequency of the imidazole ring can indicate its involvement in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide information about the binding site and the geometry of the complex.

Mass Spectrometry: This technique is used to determine the molecular weight of the complex and to confirm its composition.

The following table summarizes the spectroscopic data for a representative this compound derivative and its metal complex.

Compound Technique Key Observations
1-(4-methoxyphenyl)-1H-imidazole¹H NMRSignals corresponding to the imidazole and methoxyphenyl protons.
¹³C NMRResonances for the carbons of the imidazole and methoxyphenyl rings.
IRCharacteristic bands for C-H, C=N, and C-O stretching vibrations.
[Cu(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol)₂]Fluorescence TitrationQuenching of fluorescence upon addition of Cu(II). seejph.com
UV-VisShift in the absorption maximum upon complexation.
IRShift in the C=N stretching frequency, indicating coordination.

Applications of Coordination Polymers and Metal-Organic Frameworks (MOFs) in Catalysis

Coordination polymers and metal-organic frameworks (MOFs) are a class of materials constructed from metal ions or clusters linked by organic ligands. nih.govresearchgate.net The use of this compound and its derivatives as ligands in the synthesis of these materials has garnered interest due to the potential for creating frameworks with tailored properties for applications in catalysis. figshare.combohrium.com

The catalytic activity of these materials stems from several key features:

High Surface Area and Porosity: MOFs often possess large surface areas and well-defined pores, which can facilitate the access of substrates to the active catalytic sites. nih.gov

Tunable Structure: The properties of coordination polymers and MOFs can be tuned by systematically varying the metal ions and organic linkers. researchgate.net This allows for the design of catalysts with specific functionalities.

Active Metal Sites: The metal centers within the framework can act as Lewis acids or redox-active sites, promoting a variety of organic transformations. mdpi.com

Functional Ligands: The organic linkers themselves can be functionalized with catalytically active groups. For example, the imidazole moiety can act as a Brønsted base.

Coordination polymers and MOFs derived from imidazole-based ligands have shown promise as heterogeneous catalysts in a range of organic reactions. For example, a chromium-based MOF, MIL-101, has been successfully employed as a heterogeneous catalyst for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles. mdpi.com This catalyst demonstrated high efficiency, short reaction times, and could be easily recovered and reused with only a slight loss of activity. mdpi.com

The catalytic performance of these materials can be influenced by the coordination environment of the metal ions and the accessibility of the active sites. The modular nature of MOF synthesis allows for the incorporation of vacant coordination sites, which can then be post-synthetically metalated to introduce new catalytic functionalities. nih.gov

While the direct application of this compound in the catalytic applications of coordination polymers and MOFs is an emerging area, the versatility of the imidazole scaffold and the demonstrated catalytic potential of related systems suggest that it is a promising building block for the design of novel heterogeneous catalysts.

Structure Activity Relationships Sar and Mechanistic Insights for 1 2 Methoxyphenyl 1h Imidazole Excluding Clinical Outcomes

Influence of Substituent Effects on Chemical Reactivity and Electronic Properties

The chemical reactivity and electronic properties of the 1-(2-methoxyphenyl)-1H-imidazole scaffold are significantly influenced by the nature and position of its substituents. The core structure comprises a 1H-imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, attached to a 2-methoxyphenyl group. smolecule.com The methoxy (B1213986) (-OCH₃) group at the 2-position of the phenyl ring plays a crucial role in modulating the molecule's electronic characteristics through resonance effects. smolecule.com

The electron-donating or -withdrawing nature of substituents on the aryl ring can alter the acid-base properties of the imidazole (B134444) nucleus. nih.govresearchgate.net For instance, electron-donating groups, such as the methoxy group, can increase the electron density of the system, potentially affecting its reactivity in reactions like electrophilic aromatic substitution. smolecule.com Conversely, the presence of electron-withdrawing groups, like a nitro group, can enhance the electronic and steric properties, influencing binding affinity and metabolic stability in a biological context.

Studies on related imidazole derivatives have shown that substituents can impact intermolecular interactions. For example, the tendency to form strong N-H···N hydrogen bonds is influenced by the electronic nature of the substituent on the phenyl ring. nih.gov This was observed in a study comparing 2-methyl-4-phenyl-1H-imidazole with its 4-chloro and 4-methoxy substituted analogs, where the probability of forming these strong connections followed the order of H > Cl > OMe. nih.gov

Furthermore, the electronic properties of imidazole-based molecules can be investigated using computational methods. Molecular electrostatic potential (MEP) analysis can predict reactive sites. For example, in 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide, the negative charge is concentrated around the nitro group, identifying it as a highly reactive part of the molecule. pesquisaonline.net

Table 1: Influence of Substituents on Properties of Imidazole Derivatives

Compound/DerivativeSubstituent(s)Observed EffectReference(s)
This compound2-MethoxyModulates electronic properties through resonance. smolecule.com
Imidazole derivative with Nitro groupNitro groupEnhances electronic and steric properties.
4-Aryl-2-methyl-1H-imidazolesH, Cl, OMeInfluences acid-base properties and intermolecular N-H···N interactions. nih.gov
2-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxideMethoxy, NitroNegative charge localization on the nitro group, indicating high reactivity. pesquisaonline.net

Conformational Analysis and Stereochemical Considerations

The three-dimensional arrangement of the this compound molecule is a key determinant of its interactions. Conformational analysis, often aided by techniques like single-crystal X-ray diffraction, provides insights into the spatial relationship between the imidazole and the methoxyphenyl rings.

In related structures, such as 1-(4-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole, a significant dihedral angle of 28.5° between the imidazole and 4-methoxyphenyl (B3050149) groups indicates the presence of steric strain. The angle between the mean planes of the imidazole and arene rings can vary depending on the packing motifs and intermolecular interactions in the solid state. For instance, in 1-(4-methoxyphenyl)-1H-imidazole, this angle is 43.67 (4)°. nih.gov

Stereochemistry is another important aspect, particularly when chiral centers are present in derivatives. For example, the (Z) configuration of the double bond in 1-[(Z)-1-(5-chloro-2-methoxy-phenyl)-2-phenyl-vinyl]imidazole is a critical structural feature. ontosight.ai While the parent compound this compound is achiral, derivatives can possess stereocenters, which would necessitate consideration of their absolute configuration and potential for enantioselective interactions. ncats.io

Computational studies on related imidazole derivatives have also provided insights into their conformation. For instance, in 4,5-diphenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole, the torsion angle of the methoxy group at the meta position of the phenyl ring is influenced by hydrogen bond formation. sci-hub.se

Computational Approaches to SAR (e.g., Molecular Docking for Ligand-Target Interactions)

Computational methods are powerful tools for elucidating the structure-activity relationships of this compound and its derivatives by modeling their interactions with biological targets. Molecular docking, a key computational technique, predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of intermolecular interactions. nih.govtandfonline.com

For example, molecular docking studies have been used to investigate the binding of imidazole derivatives to various enzymes. In one study, docking of naphtho[2,3-d]imidazole-4,9-dione appended 1,2,3-triazoles into the active site of α-amylase revealed favorable binding interactions. nih.gov Similarly, docking has been employed to study the interactions of imidazole derivatives with the active site of xanthine (B1682287) dehydrogenase, helping to rationalize their inhibitory activity. nih.gov

The 1-(2-methoxyphenyl)-4-methyl-1H-imidazole ring has been used as a template for aligning a series of γ-secretase modulators in quantitative structure-activity relationship (QSAR) studies. researchgate.net This approach helps to identify the structural features that are crucial for a particular biological activity. researchgate.net

Computational studies also extend to the analysis of electronic properties and reactivity. Density Functional Theory (DFT) calculations can be used to determine optimized bond parameters, and frontier molecular orbital computations provide insights into a molecule's stability and chemical reactivity. tandfonline.com Molecular electrostatic potential (MEP) maps can identify potential reactive sites for nucleophilic and electrophilic attack. pesquisaonline.nettandfonline.com

Allosteric Modulation and Enzyme Inhibition Mechanisms (In Vitro)

The this compound scaffold is a component of molecules that can act as allosteric modulators and enzyme inhibitors. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. nih.gov This can result in either positive or negative cooperativity, enhancing or inhibiting the binding of the orthosteric ligand, respectively. nih.gov

For instance, the imidazole scaffold is present in allosteric modulators of γ-secretase, where it can lead to a reduction in the production of certain peptides. Imidazole derivatives have also been explored as allosteric inhibitors of enzymes like ALOX15, where they can selectively inhibit certain catalytic activities. mdpi.com In some cases, the 2-arylindole scaffold with a methoxy group has been identified as an "allosteric determinant" required for selective inhibition. mdpi.com

In terms of enzyme inhibition, imidazole-based compounds have been shown to inhibit a variety of enzymes in vitro. For example, derivatives of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole have demonstrated potent inhibitory activity against xanthine oxidase. nih.gov Kinetic analysis, such as Lineweaver-Burk plots, can elucidate the mechanism of inhibition, revealing whether a compound acts as a competitive, non-competitive, or mixed-type inhibitor. nih.gov For example, a representative compound from the aforementioned series was found to be a mixed-type inhibitor of xanthine oxidase. nih.gov

Design Principles for Modulating Chemical and Biochemical Interactions

The design of this compound derivatives with specific chemical and biochemical properties is guided by several key principles. A fundamental approach involves modifying the substituents on both the imidazole and phenyl rings to fine-tune the molecule's electronic and steric characteristics. smolecule.com

The introduction of electron-donating or electron-withdrawing groups can significantly impact reactivity and intermolecular interactions. nih.gov For example, studies on 4-aryl-2-methyl-1H-imidazoles have shown that the electronic nature of the aryl substituent influences the strength of N-H···N hydrogen bonds, which in turn affects the crystal structure. nih.gov

Another design strategy involves the synthesis of hybrid molecules that combine the imidazole core with other pharmacophores to potentially achieve synergistic effects. For instance, incorporating 1,4-naphthoquinone (B94277) and 1,2,3-triazole motifs into an imidazole structure has been explored to develop α-amylase inhibitors. nih.gov

Computational tools play a vital role in the rational design of these compounds. Molecular docking can be used to predict how a designed molecule will interact with a specific target, allowing for the optimization of binding affinity and selectivity. nih.govnih.gov Furthermore, QSAR studies help to establish relationships between the chemical structure and biological activity, guiding the design of more potent and selective compounds. researchgate.net

The synthesis of a series of analogs with systematic variations in their structure allows for the exploration of structure-activity relationships. For example, preparing a series of esters of an imidazole-based thromboxane (B8750289) synthase inhibitor revealed a parabolic relationship between lipophilicity and inhibitory activity. nih.gov

Advanced Research Directions and Future Perspectives on 1 2 Methoxyphenyl 1h Imidazole

Development of Novel Synthetic Methodologies

The synthesis of N-aryl imidazoles, including 1-(2-methoxyphenyl)-1H-imidazole, has traditionally relied on established methods. However, the demand for more efficient, sustainable, and versatile synthetic routes continues to drive innovation in this area. mdpi.com Future research is focused on developing novel methodologies that offer improvements in yield, regioselectivity, and functional group tolerance.

Recent advancements in cross-coupling reactions, such as the Chan-Evans-Lam (CEL) coupling, have provided milder and more efficient alternatives to traditional methods like the Ullmann condensation for the formation of C-N bonds. nih.gov The use of copper catalysts, in particular, has shown great promise for the N-arylation of imidazoles with aryl boronic acids. organic-chemistry.orgorganic-chemistry.org Future efforts will likely focus on expanding the scope of these reactions to include a wider range of substrates and on the development of more active and robust catalyst systems, potentially utilizing inexpensive and earth-abundant metals like iron. acs.org

Furthermore, direct C-H arylation strategies are emerging as a powerful tool for the synthesis of complex arylated imidazoles. nih.gov These methods avoid the need for pre-functionalized starting materials, leading to more atom-economical and streamlined synthetic pathways. Research in this area will likely explore the regioselective arylation of all three C-H bonds of the imidazole (B134444) core, enabling the synthesis of a diverse library of derivatives. nih.govacs.org One-pot syntheses starting from simple ketones and utilizing copper catalysis with an inorganic nitrogen source also represent a promising and rapid approach to divergent aryl imidazole derivatives. rsc.org

The exploration of microwave-assisted organic synthesis and the use of heterogeneous catalysts are also anticipated to play a significant role in the development of greener and more efficient synthetic protocols for this compound and its analogs. researchgate.netbiomedres.us

Exploration of Advanced Computational Models

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, reactivity, and properties. For this compound, advanced computational models, particularly those based on Density Functional Theory (DFT), are poised to play a crucial role in elucidating its fundamental characteristics. scispace.com

DFT calculations can be employed to determine a wide range of properties, including optimized molecular geometry, heats of formation, and frontier molecular orbital energies (HOMO and LUMO). bohrium.com This information is vital for understanding the molecule's stability, electronic properties, and potential reactivity. tandfonline.com For instance, the energy gap between the HOMO and LUMO can provide insights into the molecule's chemical reactivity and the ease with which it can be excited.

Molecular electrostatic potential (MEP) mapping is another powerful computational tool that can identify the electron-rich and electron-deficient regions of a molecule, thereby predicting potential sites for electrophilic and nucleophilic attack. tandfonline.comnih.gov This is particularly useful for understanding intermolecular interactions and guiding the design of new derivatives with specific binding properties.

Future computational studies on this compound will likely involve more sophisticated models that can accurately predict complex phenomena such as excited-state dynamics and reaction mechanisms. nih.govacs.org The use of quantum theory of atoms in molecules (QTAIM) analysis can provide detailed information about the nature and strength of non-covalent interactions, such as hydrogen bonds. nih.gov These advanced computational approaches will be instrumental in guiding experimental efforts and accelerating the discovery of new applications for this versatile compound.

Rational Design of Derivatives for Specific Chemical Functions

The inherent versatility of the imidazole scaffold allows for the rational design of derivatives of this compound with tailored chemical functions. mdpi.com By systematically modifying the substituents on both the phenyl and imidazole rings, researchers can fine-tune the molecule's electronic, steric, and lipophilic properties to achieve desired outcomes.

Structure-activity relationship (SAR) studies are a cornerstone of this approach, enabling the identification of key structural features that govern a molecule's activity. nih.govmdpi.com For example, SAR studies on related imidazole derivatives have shown that the nature and position of substituents on the phenyl ring can significantly influence their biological activity. mdpi.com The methoxy (B1213986) group at the ortho position of the phenyl ring in this compound is a key feature that can be systematically varied to explore its impact on the molecule's properties.

The design of novel derivatives can be guided by computational methods such as molecular docking, which can predict the binding affinity of a molecule to a specific biological target. researchgate.netnih.gov This in silico screening approach can help to prioritize synthetic targets and increase the efficiency of the drug discovery process. nih.govmdpi.com For instance, by identifying key interactions between a lead compound and its target, researchers can design new derivatives with enhanced binding affinity and selectivity. researchgate.net

Future research in this area will focus on the development of hybrid molecules that combine the this compound scaffold with other pharmacophores to create compounds with novel or improved biological activities. nih.gov The application of a hybrid pharmacophore approach has already shown promise in the design of new anticancer agents. nih.gov

Investigation of Supramolecular Assemblies

The ability of molecules to self-assemble into well-defined supramolecular structures through non-covalent interactions is a rapidly growing area of research with applications in materials science, nanotechnology, and crystal engineering. The this compound molecule, with its potential for hydrogen bonding and π-π stacking interactions, is an excellent candidate for the formation of interesting supramolecular assemblies.

A study on the adduct of a related compound, this compound-2(3H)-thione, with iodine revealed the formation of a stable complex stabilized by both hydrogen and halogen bonds. nih.gov This highlights the potential of the methoxyphenyl imidazole core to participate in a variety of non-covalent interactions. The crystal structure of this adduct demonstrated an orthogonal arrangement of hydrogen and halogen bonds, a feature that can be exploited in the design of new crystalline materials with specific packing motifs. nih.gov

Future investigations will likely focus on the systematic study of the supramolecular chemistry of this compound and its derivatives. By varying the substituents on the aromatic rings, it may be possible to control the self-assembly process and generate a range of different supramolecular architectures, including one-dimensional chains, two-dimensional sheets, and three-dimensional networks. The characterization of these assemblies using techniques such as single-crystal X-ray diffraction will provide valuable insights into the interplay of non-covalent forces that govern their formation.

Integration of Experimental and Theoretical Approaches in Research

The synergy between experimental and theoretical methods is becoming increasingly crucial for advancing our understanding of complex chemical systems. researchgate.net In the context of this compound research, a combined experimental and computational approach offers a powerful strategy for accelerating discovery and innovation. researchgate.netnih.gov

Experimental techniques such as spectroscopy (FT-IR, Raman, NMR) and X-ray crystallography provide essential information about the structure and properties of the molecule and its derivatives. nih.govresearchgate.net This experimental data serves as a critical benchmark for validating and refining theoretical models. researchgate.net For example, a combined experimental and DFT study on novel imidazole derivatives demonstrated a good correlation between the calculated and experimentally observed vibrational frequencies and electronic transitions. researchgate.net

Theoretical calculations, in turn, can provide a deeper understanding of the experimental observations. bohrium.com For instance, DFT calculations can help to assign complex vibrational spectra and to rationalize the observed electronic properties. researchgate.net Molecular dynamics simulations can be used to study the dynamic behavior of molecules and their interactions with their environment, providing insights that are often difficult to obtain through experiments alone. scispace.commdpi.com

This integrated approach is particularly valuable in the rational design of new functional molecules. nih.gov Computational screening can be used to identify promising candidates, which can then be synthesized and characterized experimentally. The experimental results can then be used to refine the computational models, leading to a more accurate and predictive design cycle. This iterative process of theory and experiment is expected to be a driving force in the future development of novel applications for this compound and its derivatives.

Q & A

Q. Basic Research Focus

  • HPLC-MS : Detects trace impurities (<0.1%) using C18 columns (ACN/water gradient) and ESI+ ionization .
  • ¹H/¹³C NMR : Aromatic proton signals at δ 7.2–7.8 ppm distinguish regioisomers, while methoxy groups resonate at δ 3.8–4.0 ppm .
  • XPS : Confirms elemental composition (e.g., N 1s peak at 399.5 eV for imidazole) .

How do structural modifications at the imidazole N1 position affect the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • Lipophilicity : Adding alkyl chains (e.g., propyl) increases logP by 0.5–1.0 units, enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic stability : Fluorination at the phenyl ring reduces CYP3A4-mediated oxidation, increasing plasma half-life from 2.1 to 4.7 hours in rodent models .
  • SAR trends : Bulky substituents (e.g., biphenyl) improve target selectivity by 30% in kinase inhibition assays .

What are the limitations of current QSAR models for predicting the biological activity of this compound analogs?

Q. Advanced Research Focus

  • Data diversity : Models trained on <50 compounds show poor extrapolation (R2<0.5R^2 < 0.5) to novel scaffolds .
  • Descriptor selection : 3D descriptors (e.g., WHIM, GETAWAY) outperform 2D parameters in predicting IC₅₀ values for anticancer activity .
  • Validation protocols : External test sets with ≥10 compounds are essential to avoid overfitting .

How does the compound’s photostability under UV light correlate with its aryl substituents?

Q. Basic Research Focus

  • Degradation pathways : Methoxy groups undergo demethylation under UV-A (320–400 nm), forming quinone intermediates .
  • Stabilizers : Co-formulation with antioxidants (e.g., BHT) reduces degradation by 70% in accelerated stability tests (40°C/75% RH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.